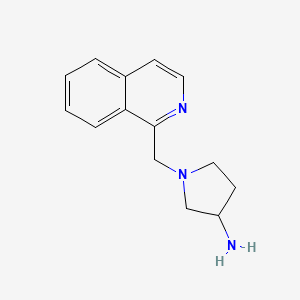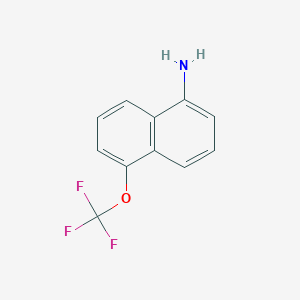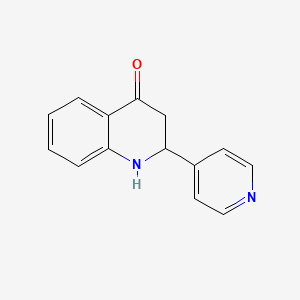
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one is a synthetic purine nucleoside analog. It is known for its potent antiviral properties, particularly against herpes simplex viruses. This compound is a derivative of guanine and is structurally similar to naturally occurring nucleosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one typically involves the following steps:
Starting Material: The synthesis begins with guanine.
Protection of Amino Group: The amino group at position 2 of guanine is protected using a suitable protecting group.
Alkylation: The protected guanine is then alkylated with 2-chloroethanol to introduce the 2-hydroxyethoxy group at position 9.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Various oxo derivatives.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Compounds with substituted amino or hydroxyethoxy groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its interactions with viral enzymes and its role in inhibiting viral replication.
Medicine: Used as an antiviral drug, particularly in the treatment of herpes simplex virus infections.
Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.
Wirkmechanismus
The compound exerts its antiviral effects by mimicking the natural nucleosides in the viral DNA replication process. It is phosphorylated by viral thymidine kinase to form a monophosphate, which is further converted to diphosphate and triphosphate forms. The triphosphate form inhibits viral DNA polymerase, leading to chain termination and preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action.
Valacyclovir: A prodrug of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one that has improved bioavailability.
Famciclovir: A prodrug of penciclovir, which is structurally similar to this compound.
Uniqueness
This compound is unique due to its high selectivity for viral thymidine kinase and its potent antiviral activity with minimal toxicity to host cells. This selectivity makes it a preferred choice for treating herpes simplex virus infections.
Eigenschaften
CAS-Nummer |
91503-60-5 |
|---|---|
Molekularformel |
C8H11N5O3 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-amino-9-(2-hydroxyethoxymethyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-7-10-3-5-6(12-7)13(8(15)11-5)4-16-2-1-14/h3,14H,1-2,4H2,(H,11,15)(H2,9,10,12) |
InChI-Schlüssel |
YMJBFKLBDDDBMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)N(C(=O)N2)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)


![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)



![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)





